Sennidin A Inhibits HCV NS3 Helicase with IC50 of 0.8 μM, Achieving 3.75-Fold Greater Potency Than Hypericin and 7.5-Fold Greater Than the Most Potent Monomeric Hydroxyanthraquinone
In a systematic structure-activity relationship study using a FRET-based fluorescence helicase assay, Sennidin A inhibited HCV NS3 helicase with an IC50 of 0.8 μM, representing the most potent inhibitor among all hydroxyanthraquinones tested [1]. By direct head-to-head comparison in the identical assay system, the structurally related dianthrone hypericin (which also possesses two hydroxyanthraquinone-like moieties with four keto-phenol systems) exhibited an IC50 of 3 μM—3.75-fold weaker than Sennidin A. The most potent monomeric hydroxyanthraquinone, 1,4,5,8-tetrahydroxyanthraquinone, inhibited NS3 helicase with an IC50 of 6 μM—7.5-fold weaker than Sennidin A. Simpler mono- and di-hydroxyanthraquinones (1,4-dihydroxyanthraquinone IC50 54 μM; 1,2,4-trihydroxyanthraquinone IC50 11 μM; 1,2,3-trihydroxyanthraquinone IC50 18 μM) were dramatically less potent. Inhibition was confirmed by orthogonal gel-based helicase assay. Notably, Sennidin A's anti-HCV activity in the subgenomic replicon system was limited (EC50 >80 μM; CC50 >80 μM), attributed to low membrane permeability from its two negatively-charged carboxyl groups, indicating that the primary utility of Sennidin A is as a biochemical probe for helicase enzymology rather than a cell-active antiviral [1].
| Evidence Dimension | HCV NS3 helicase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Sennidin A: IC50 = 0.8 μM |
| Comparator Or Baseline | Hypericin: IC50 = 3 μM; 1,4,5,8-Tetrahydroxyanthraquinone: IC50 = 6 μM; 1,2,4-Trihydroxyanthraquinone: IC50 = 11 μM; 1,4-Dihydroxyanthraquinone: IC50 = 54 μM; Mitoxantrone: IC50 = 6.7 μM |
| Quantified Difference | Sennidin A is 3.75-fold more potent than hypericin (0.8 vs 3 μM), 7.5-fold more potent than 1,4,5,8-tetrahydroxyanthraquinone (0.8 vs 6 μM), and 67.5-fold more potent than 1,4-dihydroxyanthraquinone (0.8 vs 54 μM) |
| Conditions | FRET-based fluorescence helicase assay using dsRNA substrate (5' Alexa Fluor 700 / 3' BHQ-3); confirmed by gel-based helicase assay; HCV subgenomic replicon system (Huh-7 cells) for cellular activity |
Why This Matters
For researchers procuring an NS3 helicase biochemical probe, Sennidin A provides the highest reported potency among all hydroxyanthraquinones, enabling experiments at sub-micromolar concentrations unattainable with hypericin, mitoxantrone, or any monomeric analog.
- [1] Furuta A, Tsubuki M, Endoh M, et al. Identification of Hydroxyanthraquinones as Novel Inhibitors of Hepatitis C Virus NS3 Helicase. International Journal of Molecular Sciences. 2015;16(8):18439-18453. doi:10.3390/ijms160818439 View Source
